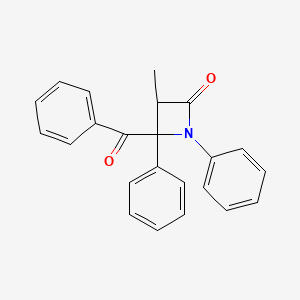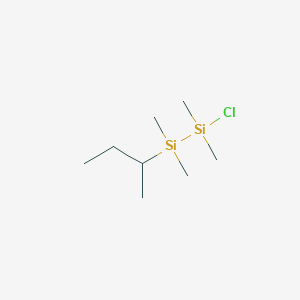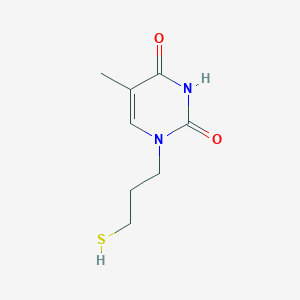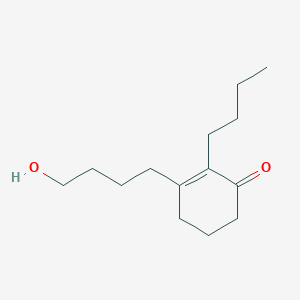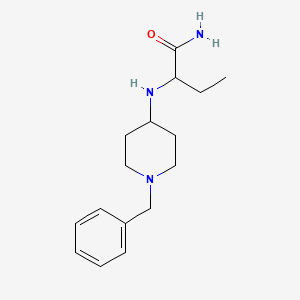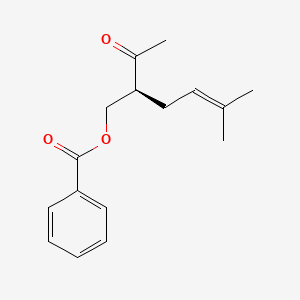
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a hexenyl chain with an acetyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate typically involves the esterification of benzoic acid with an appropriate alcohol. One common method is the Fischer esterification, where benzoic acid reacts with (2S)-2-acetyl-5-methylhex-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may exert biological effects. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used in similar applications such as fragrances and pharmaceuticals.
Methyl benzoate: An ester of benzoic acid and methanol, commonly used in the fragrance industry.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and as a solvent.
Uniqueness
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate is unique due to its specific structural features, including the presence of an acetyl group and a hexenyl chain. These structural elements contribute to its distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
81757-15-5 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
[(2S)-2-acetyl-5-methylhex-4-enyl] benzoate |
InChI |
InChI=1S/C16H20O3/c1-12(2)9-10-15(13(3)17)11-19-16(18)14-7-5-4-6-8-14/h4-9,15H,10-11H2,1-3H3/t15-/m0/s1 |
Clé InChI |
OYXXAEPGYTUXQY-HNNXBMFYSA-N |
SMILES isomérique |
CC(=CC[C@@H](COC(=O)C1=CC=CC=C1)C(=O)C)C |
SMILES canonique |
CC(=CCC(COC(=O)C1=CC=CC=C1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
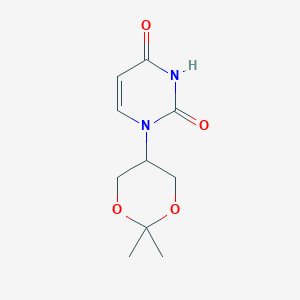
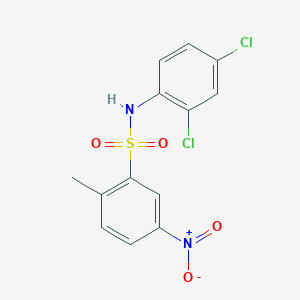
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)


